molecular formula C9H11Br2N B11836629 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrobromide

5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrobromide

Katalognummer: B11836629
Molekulargewicht: 293.00 g/mol
InChI-Schlüssel: RYWBWQMPBPYJPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrobromide is an organic compound with the molecular formula C9H10BrN·HBr It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and synthetic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrobromide typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline. One common method is to react 1,2,3,4-tetrahydroisoquinoline with bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the tetrahydroisoquinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroisoquinoline derivatives without the bromine atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted tetrahydroisoquinoline derivatives.

    Oxidation Reactions: Products include quinoline derivatives.

    Reduction Reactions: Products include de-brominated tetrahydroisoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrobromide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound without the bromine substitution.

    5-Chloro-1,2,3,4-tetrahydroisoquinoline: A similar compound with a chlorine atom instead of bromine.

    5-Fluoro-1,2,3,4-tetrahydroisoquinoline: A similar compound with a fluorine atom instead of bromine.

Uniqueness

5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrobromide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in specific interactions that are not possible with other halogen atoms, making this compound valuable for certain applications in research and industry .

Eigenschaften

Molekularformel

C9H11Br2N

Molekulargewicht

293.00 g/mol

IUPAC-Name

5-bromo-1,2,3,4-tetrahydroisoquinoline;hydrobromide

InChI

InChI=1S/C9H10BrN.BrH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6H2;1H

InChI-Schlüssel

RYWBWQMPBPYJPW-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC2=C1C(=CC=C2)Br.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.